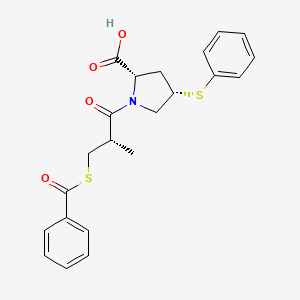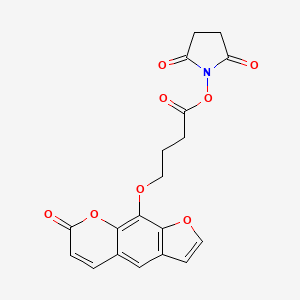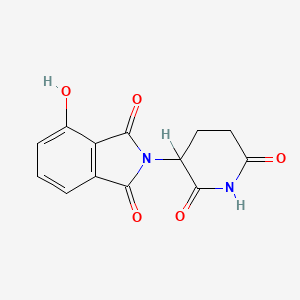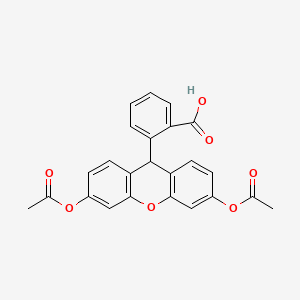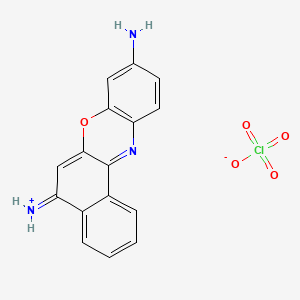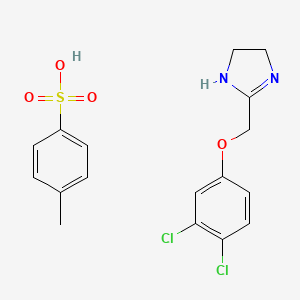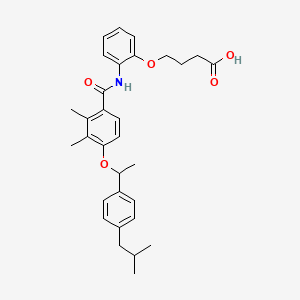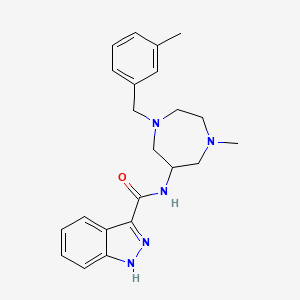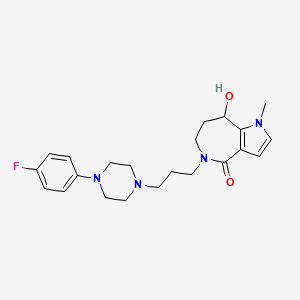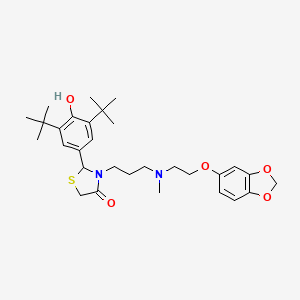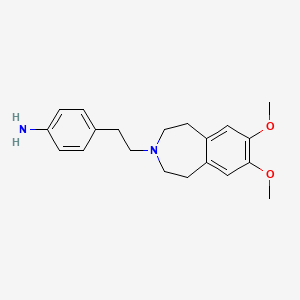
阿莫西林钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
阿莫西林钠: 是阿莫西林的钠盐形式,阿莫西林是一种广谱β-内酰胺类抗生素,属于青霉素家族的氨基青霉素类。 它通常用于治疗细菌感染,例如中耳炎、链球菌性咽喉炎、肺炎、皮肤感染、牙源性感染和泌尿道感染 。 阿莫西林钠以其对多种革兰氏阳性和革兰氏阴性细菌的有效性而闻名 .
科学研究应用
作用机制
阿莫西林钠通过抑制细菌细胞壁的合成发挥其抗菌作用。它与位于细菌细胞壁内部的青霉素结合蛋白(PBP)结合,抑制肽聚糖合成中的最后一步转肽作用。 这种抑制阻止了细菌细胞壁中交联的形成,导致细胞裂解和死亡 。 主要分子靶点是PBP,这对细菌细胞壁的生物合成至关重要 .
生化分析
Biochemical Properties
Amoxicillin sodium interacts with various enzymes and proteins in biochemical reactions. It competitively inhibits penicillin-binding proteins, which are responsible for the synthesis of bacterial cell walls . This interaction disrupts the cross-linking of D-alanine and D-aspartic acid in bacterial cell walls, leading to the activation of autolytic enzymes and ultimately bacterial cell lysis .
Cellular Effects
Amoxicillin sodium has a significant impact on various types of cells and cellular processes. It is indicated to treat susceptible bacterial infections of the ear, nose, throat, genitourinary tract, skin, skin structure, and lower respiratory tract . It influences cell function by inhibiting cell wall synthesis, leading to cell lysis and death .
Molecular Mechanism
The mechanism of action of Amoxicillin sodium involves its binding interactions with biomolecules and changes in gene expression. It binds to penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition activates autolytic enzymes in the bacterial cell wall, resulting in cell wall lysis and bacterial cell destruction .
Dosage Effects in Animal Models
In food-producing animals, Amoxicillin sodium is used at a dosage of 40 mg/kg body weight twice daily for piglets under 4.5 kg . The effects of the product can vary with different dosages in animal models .
准备方法
合成路线和反应条件: 阿莫西林钠通过多步合成过程合成,该过程涉及蔗汁发酵生产青霉素G,然后化学修饰为6-氨基青霉烷酸(6-APA)。 6-APA进一步与对羟基苯甘氨酸反应生成阿莫西林 。 最后一步是将阿莫西林与氢氧化钠反应,使其转化为钠盐形式 .
工业生产方法: 阿莫西林钠的工业生产涉及大规模发酵过程,以生产青霉素G,然后进行化学合成步骤,将其转化为阿莫西林。 该工艺设计为经济高效且环保,最大程度地减少了对中间净化和结晶步骤的需求 .
化学反应分析
反应类型: 阿莫西林钠会发生各种化学反应,包括:
氧化: 阿莫西林可以被氧化为其相应的亚砜和砜衍生物。
还原: 还原反应可以将阿莫西林转化为其还原形式,虽然这些形式不太常见。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
主要生成物:
氧化: 亚砜和砜衍生物。
还原: 阿莫西林的还原形式。
相似化合物的比较
属性
CAS 编号 |
34642-77-8 |
|---|---|
分子式 |
C16H19N3NaO5S |
分子量 |
388.4 g/mol |
IUPAC 名称 |
sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/t9-,10-,11+,14-;/m1./s1 |
InChI 键 |
MAOIJBVJXINZLX-YWUHCJSESA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+] |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.[Na] |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.[Na] |
Key on ui other cas no. |
34642-77-8 |
Pictograms |
Irritant; Health Hazard |
相关CAS编号 |
26787-78-0 (Parent) |
同义词 |
Actimoxi Amoxicillin Amoxicillin Anhydrous Amoxicillin monopotassium salt Amoxicillin monosodium salt Amoxicillin Sodium Amoxicillin trihydrate Amoxicillin, (R*)-isomer Amoxicilline Amoxil Amoxycillin BRL 2333 BRL-2333 BRL2333 Clamoxyl Clamoxyl G.A. Clamoxyl parenteral Hydroxyampicillin Penamox Polymox Trimox Wymox |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Amoxicillin Sodium exert its antibacterial effect?
A1: Amoxicillin Sodium, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , , ] This binding prevents the cross-linking of peptidoglycans, essential components of the bacterial cell wall, leading to cell lysis and bacterial death. [, , , ]
Q2: What is the molecular formula and weight of Amoxicillin Sodium?
A2: The molecular formula of Amoxicillin Sodium is C16H18N3NaO5S, and its molecular weight is 387.39 g/mol. [, , ]
Q3: Is there spectroscopic data available for Amoxicillin Sodium?
A3: Several analytical methods are employed to characterize and quantify Amoxicillin Sodium, including High-Performance Liquid Chromatography (HPLC) [, , , , ], Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) [], and ultraviolet spectrophotometry. [] These techniques provide data on the compound's spectroscopic properties, aiding in its identification and quantification.
Q4: How does freezing affect the stability of Amoxicillin Sodium in aqueous solutions?
A5: The stability of Amoxicillin Sodium in aqueous solutions is significantly impacted by freezing. While refrigeration (between 0°C and -7°C) can accelerate degradation, freezing below -30°C substantially improves stability. [] This emphasizes the importance of careful temperature control during storage and handling of Amoxicillin Sodium solutions.
Q5: What is the bioavailability of Amoxicillin Sodium in pigs after different routes of administration?
A6: Amoxicillin Sodium exhibits good bioavailability in pigs after intramuscular and oral administration. [] Interestingly, a long-acting formulation of Amoxicillin Sodium demonstrated a significantly longer elimination half-life compared to the conventional formulation after intramuscular administration, suggesting potential benefits for extended therapeutic coverage. []
Q6: How do the pharmacokinetics of Amoxicillin Sodium differ in olive flounder after different doses?
A7: In olive flounder, Amoxicillin Sodium displays dose-proportional pharmacokinetics after intramuscular administration. [] Both low (12.5 mg/kg) and high (125 mg/kg) doses result in rapid absorption and a prolonged action, indicated by the terminal half-life and mean residence time. []
Q7: What is the efficacy of Amoxicillin Sodium against streptococcosis in olive flounder?
A8: Amoxicillin Sodium has demonstrated efficacy against Streptococcus iniae and Streptococcus parauberis infections in olive flounder. [, ] A single intramuscular injection significantly reduced cumulative mortality rates in both experimental and field settings. [] Further investigation into its pharmacokinetic-pharmacodynamic (PK/PD) relationship suggests that Amoxicillin Sodium achieves favorable PK/PD indices against these pathogens, supporting its use for treating streptococcosis in olive flounder. [, ]
Q8: Does Amoxicillin Sodium, when combined with tylosin tartrate, impact the mutant selection window of Streptococcus suis?
A9: Research shows that the combination of Amoxicillin Sodium and tylosin tartrate effectively narrows the mutant selection window (MSW) of Streptococcus suis in vitro. [] This suggests that combining these antibiotics could potentially reduce the risk of drug resistance development compared to single-drug treatments. []
Q9: What are the known mechanisms of resistance to Amoxicillin Sodium?
A10: The primary mechanism of resistance to Amoxicillin Sodium involves the production of β-lactamases by bacteria. [, ] These enzymes hydrolyze the β-lactam ring of Amoxicillin Sodium, rendering it inactive. [, ] Another mechanism involves alterations in the penicillin-binding proteins (PBPs), reducing the binding affinity of Amoxicillin Sodium and decreasing its effectiveness. []
Q10: What strategies are employed to enhance the stability of Amoxicillin Sodium and clavulanate potassium for injection?
A11: Several strategies are used to improve the stability of Amoxicillin Sodium and clavulanate potassium for injection. These include optimizing the pH value of the formulation using pH-regulating agents, [, , ] incorporating stabilizers like Vitamin C, proline, and nicotinamide, [] and utilizing chitosan nanoparticles as drug carriers and freeze-drying skeleton agents. []
Q11: How is the content of Amoxicillin Sodium and clavulanate potassium for injection determined?
A12: High-Performance Liquid Chromatography (HPLC) is commonly used to determine the content of Amoxicillin Sodium and clavulanate potassium for injection. [, ] This method provides accurate and precise quantification of both compounds, ensuring the quality and consistency of the pharmaceutical formulation. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


